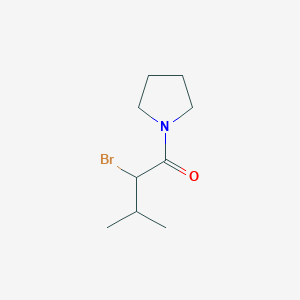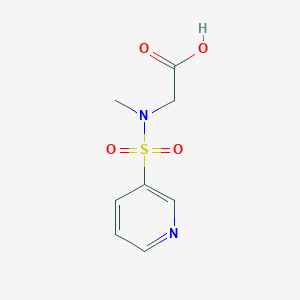
1-(4-Bromo-3-methylphenyl)-2-piperidinone
Vue d'ensemble
Description
1-(4-Bromo-3-methylphenyl)-2-piperidinone, commonly known as 4'-Methyl-α-pyrrolidinohexiophenone (4-MPH), is a synthetic compound belonging to the cathinone class of chemicals. It was first synthesized in the late 1960s and has since gained popularity as a research chemical due to its potential pharmacological effects.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-2-piperidinone involves the inhibition of dopamine reuptake, leading to increased levels of dopamine in the brain. This results in increased stimulation of dopamine receptors, leading to the potential pharmacological effects observed.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other dopamine reuptake inhibitors. It has been shown to increase locomotor activity and induce hyperactivity in animal models. Additionally, it has been shown to increase dopamine levels in the brain, leading to potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Bromo-3-methylphenyl)-2-piperidinone in lab experiments is its potential as a dopamine reuptake inhibitor. This makes it a potential candidate for the treatment of ADHD and other related disorders. Additionally, its anxiolytic and antidepressant effects make it a potential candidate for the treatment of anxiety and depression.
One limitation of using this compound in lab experiments is its potential for abuse. It has been reported to have stimulant-like effects similar to other drugs such as cocaine, making it a potential drug of abuse. Additionally, its long-term effects on the brain and body are not well understood, making it difficult to determine its safety for human use.
Orientations Futures
There are several future directions for research involving 1-(4-Bromo-3-methylphenyl)-2-piperidinone. One potential direction is the development of new drugs based on its structure that have improved therapeutic effects and reduced potential for abuse. Additionally, further research is needed to determine its long-term effects on the brain and body, as well as its potential for treating other disorders such as anxiety and depression. Finally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Applications De Recherche Scientifique
1-(4-Bromo-3-methylphenyl)-2-piperidinone has gained attention in the scientific community due to its potential pharmacological effects. It has been reported to act as a dopamine reuptake inhibitor, similar to other drugs such as methylphenidate and cocaine. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
1-(4-bromo-3-methylphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-8-10(5-6-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBAPFCJOCGDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Phenylmethoxy)methyl]benzoic acid](/img/structure/B3199559.png)
![3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid](/img/structure/B3199565.png)

![1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3199585.png)









